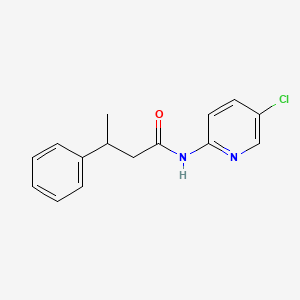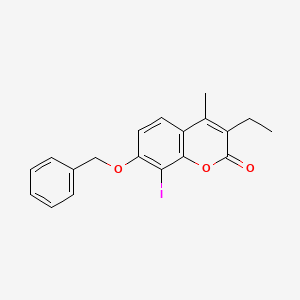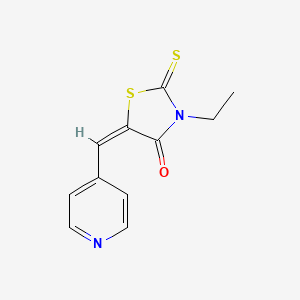![molecular formula C23H16N4O3 B6083117 2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6083117.png)
2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as MNPA and has a unique chemical structure that makes it an attractive molecule for researchers to study.
作用機序
The mechanism of action of MNPA is not fully understood. However, studies have suggested that MNPA may act as an inhibitor of various enzymes and proteins that are involved in cancer cell growth and Alzheimer's disease. MNPA has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer cell growth and Alzheimer's disease, respectively.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. In cancer cells, MNPA has been found to induce apoptosis and inhibit cell growth. In Alzheimer's disease, MNPA has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. MNPA has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of MNPA for lab experiments is its unique chemical structure, which makes it an attractive molecule for researchers to study. MNPA has also been found to be stable and easy to synthesize, making it a convenient molecule for lab experiments. However, one of the limitations of MNPA is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on MNPA. One potential direction is to study the potential use of MNPA in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. MNPA has also been studied for its potential use in the treatment of bacterial infections. Another future direction is to optimize the synthesis method of MNPA to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of MNPA and its potential applications in various fields of research.
Conclusion:
In conclusion, MNPA is a synthetic compound that has shown promising results in various scientific research applications. It has a unique chemical structure that makes it an attractive molecule for researchers to study. MNPA has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the aggregation of amyloid-beta peptides, making it a potential candidate for cancer therapy and the treatment of Alzheimer's disease. MNPA has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. While there are limitations to working with MNPA, there are several future directions for research on this compound, which could lead to new discoveries and potential applications in various fields.
合成法
The synthesis of MNPA involves a multi-step process that starts with the reaction of 2-aminopyrazole and 1-naphthylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 4-nitrophenylboronic acid. The final product, MNPA, is obtained through a condensation reaction with 2-methyl-4-nitrobenzaldehyde. This synthesis method has been optimized by researchers to produce high yields of MNPA with high purity.
科学的研究の応用
MNPA has shown promising results in various scientific research applications. One of the most significant applications of MNPA is in the field of cancer research. MNPA has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MNPA has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
特性
IUPAC Name |
2-methyl-3-naphthalen-1-yl-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-14-22(19-8-4-6-15-5-2-3-7-18(15)19)23-24-20(13-21(28)26(23)25-14)16-9-11-17(12-10-16)27(29)30/h2-13,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKIUFLOLMFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1-naphthyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[ethane-1,2-diylbis(5-thioxo-1H-tetrazole-4,1(5H)-diyl)]bis(6,8-dioxabicyclo[3.2.1]octan-4-one)](/img/structure/B6083036.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6083049.png)
![3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6083052.png)
![1-sec-butyl-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6083060.png)
![N-(4-chlorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6083069.png)
![2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide](/img/structure/B6083077.png)
![1-[1-({1-[(1-ethyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6083084.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6083111.png)

![N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6083129.png)
![3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2,2-dimethyl-1-propanol](/img/structure/B6083134.png)
